molecular formula C20H27N3O2 B13781174 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide CAS No. 72278-72-9

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide

Cat. No.: B13781174
CAS No.: 72278-72-9
M. Wt: 341.4 g/mol
InChI Key: ZIMZBSOYMFJWEC-UHFFFAOYSA-N
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Description

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes a methoxy-naphthalene moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide typically involves multiple steps. One common method starts with the preparation of 2-(6-methoxy-2-naphthyl)propionic acid, which is then converted into the corresponding propyl derivative. This intermediate is further reacted with N-methylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(6-Methoxy-2-naphthalenyl)propyl)thiomorpholine
  • 2-(6-Methoxy-2-naphthyl)propionic acid
  • 2-(6-Methoxy-2-naphthyl)propanal

Uniqueness

4-(2-(6-Methoxy-2-naphthalenyl)propyl)-N-methyl-1-piperazinecarboxamide is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

72278-72-9

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

4-[2-(6-methoxynaphthalen-2-yl)propyl]-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C20H27N3O2/c1-15(14-22-8-10-23(11-9-22)20(24)21-2)16-4-5-18-13-19(25-3)7-6-17(18)12-16/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24)

InChI Key

ZIMZBSOYMFJWEC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C(=O)NC)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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